Hsp90α Binding Affinity of Hsp90-IN-30f Compared with the Clinical Inhibitor AUY922
Hsp90-IN-30f exhibits an Hsp90α IC50 of 5.3 nM, placing it among the most potent N-terminal Hsp90 inhibitors reported. [1] For comparison, the clinical resorcinol-based inhibitor AUY922 (luminespib) demonstrates a reported Kd of 7.3–7.9 nM against Hsp90α and an IC50 of 21 nM in an ATPase assay. [2] While assay formats differ (IC50 vs. Kd/ATPase), Hsp90-IN-30f's 5.3 nM IC50 falls within the same low-nanomolar potency tier as clinically advanced compounds, supporting its utility as a high-potency chemical probe.
| Evidence Dimension | Hsp90α binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.3 nM (Hsp90α fluorescent polarization assay) |
| Comparator Or Baseline | AUY922 (luminespib): Kd = 7.3–7.9 nM (SPR); N-domain ATPase IC50 = 21 nM |
| Quantified Difference | Hsp90-IN-30f binding IC50 is within ~2-fold of AUY922's Kd; direct Hsp90α IC50 comparison not available due to assay differences |
| Conditions | Hsp90-IN-30f: Hsp90α fluorescence polarization assay; AUY922: SPR and ATPase assays (different laboratories) |
Why This Matters
This confirms that Hsp90-IN-30f achieves target engagement potency comparable to an advanced clinical Hsp90 inhibitor, providing confidence for target validation studies where high intrinsic affinity is required.
- [1] Park, S. Y.; Oh, Y. J.; Lho, Y.; Jeong, J. H.; Liu, K. H.; Song, J.; Kim, S. H.; Ha, E.; Seo, Y. H. Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors. Eur. J. Med. Chem. 2018, 143, 390-401. DOI: 10.1016/j.ejmech.2017.11.054 View Source
- [2] Brough, P. A.; Aherne, W.; Barril, X.; Borgognoni, J.; Boxall, K.; Cansfield, J. E.; Cheung, K. M.; Collins, I.; Davies, N. G.; Drysdale, M. J.; et al. 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. J. Med. Chem. 2008, 51, 196–218. DOI: 10.1021/jm701018h View Source
